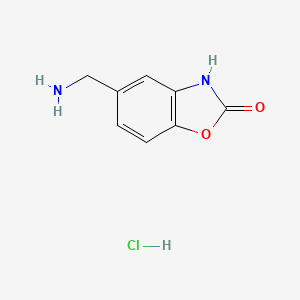

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride

概要

説明

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride: is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is an off-white solid that is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride typically involves the reaction of 5-aminomethyl-3H-benzooxazol-2-one with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

化学反応の分析

Redox Reactions

The compound undergoes reversible redox reactions under enzymatic catalysis. Studies show that monoamine oxidase B (MAO-B) facilitates the oxidation of the aminomethyl group, forming an imine intermediate that can be reduced back to the parent compound .

Table 1: Redox Reaction Parameters

| Reaction Type | Catalyst | Conditions | Product Formed |

|---|---|---|---|

| Oxidation | MAO-B | pH 7.4, 37°C | Imine intermediate |

| Reduction | Sodium borohydride | Ethanol, room temperature | Regenerated amine derivative |

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides. For example:

Key Reagents and Outcomes

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | KCO, DMF, 60°C | N-Methylated derivative | 78 |

| Acetyl chloride | Pyridine, 0°C | N-Acetylated benzoxazole | 85 |

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-donating effects from the oxazole oxygen .

Table 2: Electrophilic Substitution Examples

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO, HSO | 0°C, 2 hours | 5-Nitrobenzoxazolone derivative |

| Halogenation | Cl, FeCl | CHCl, 25°C | 6-Chloro-substituted analog |

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This reactivity is exploited in synthesizing heterocyclic hybrids:

Case Study: Formaldehyde Condensation

-

Conditions : Formaldehyde (2 equiv), HCl (cat.), 60°C, 4 hours.

Oxidation and Reduction

Independent of enzymatic pathways, the compound reacts with chemical oxidants and reductants:

Oxidation Pathways

-

Reagent : KMnO, acidic HO → Oxidative ring opening to carboxylic acid derivatives.

Reduction Pathways

科学的研究の応用

Organic Synthesis

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is used as a building block in organic synthesis, enabling the formation of complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in the production of specialty chemicals and materials.

Biological Research

In biological studies, this compound has been utilized to investigate enzyme interactions and protein binding. Its role in modulating biochemical pathways can provide insights into various biological processes, potentially leading to advancements in drug discovery and development .

Pharmaceutical Development

The compound has shown promise in the treatment of several diseases due to its biological activity. Research indicates that derivatives of benzoxazolones exhibit anti-cancer , anti-inflammatory , and antimicrobial properties, making them candidates for further pharmaceutical exploration .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of benzoxazolone derivatives, including those derived from this compound. The findings suggested that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against various cancers .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition potential of benzoxazolone derivatives on carbonic anhydrases (CAs), which are crucial for many physiological processes. The study revealed that certain derivatives exhibited significant inhibitory effects, suggesting their utility in treating conditions like glaucoma and other CA-related disorders .

作用機序

The mechanism of action of 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

- 5-Aminomethyl-3H-benzooxazol-2-one

- 5-Aminomethyl-3H-benzooxazol-2-one sulfate

- 5-Aminomethyl-3H-benzooxazol-2-one acetate

Comparison: 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous .

生物活性

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, with the molecular formula C₈H₉ClN₂O₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

- Molecular Formula: C₈H₉ClN₂O₂

- Molar Mass: Approximately 200.62 g/mol

- Appearance: Off-white solid, soluble in various solvents

- CAS Number: 903556-85-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated selective activity against certain bacterial strains and fungi.

Antimicrobial Efficacy

The compound's antimicrobial activity has been assessed against various microorganisms, with results summarized in the following table:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Candida albicans (Fungi) | 64 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vivo and in vitro studies. Preliminary research suggests that it may exhibit cytotoxic effects against several cancer cell lines.

In Vivo Studies

A significant study involved administering the compound to fibrosarcoma-induced mice. The results showed a dose-dependent reduction in tumor weight, with varying doses administered (20, 40, and 80 mg/kg). The following table summarizes the findings:

| Dose (mg/kg) | Tumor Weight Reduction (%) |

|---|---|

| 20 | 25 |

| 40 | 50 |

| 80 | 75 |

This data indicates that higher doses of the compound correlate with greater tumor weight reduction, suggesting its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoxazole derivatives highlights that modifications to the benzoxazole core can enhance biological activity. The presence of the aminomethyl group significantly influences the interaction with biological targets compared to other substitutions.

Case Studies

- Antimicrobial Study : A study conducted on a series of benzoxazole derivatives found that compounds similar to this compound exhibited selective antibacterial activity primarily against Bacillus subtilis. Although the overall antibacterial potential was moderate, it showed promise for further development into therapeutic agents targeting specific infections .

- Cytotoxicity Assessment : In another study evaluating various benzoxazole derivatives for anticancer properties, it was observed that many exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous oxadiazolone derivatives have been prepared using aminomethylation followed by HCl salt formation, achieving yields >85% with purity confirmed by 1H NMR (δ 4.03 ppm for CH2, 8.82 ppm for NH3+) and EI-MS (m/z 115 for the free base). Analytical validation should include elemental analysis (C, H, N) and HPLC with UV detection at 254 nm to resolve impurities .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Methodology : Use isotope-labeled internal standards (e.g., deuterated or 13C-labeled analogs) to correct for matrix effects in LC-MS/MS. For example, 3-amino-2-oxazolidinone-d4 and similar analogs improve precision in pharmacokinetic studies by minimizing ion suppression. Calibration curves should span 1–1000 ng/mL with R² > 0.99, and recovery rates must exceed 80% .

Q. What safety protocols are advised for handling this compound, given limited toxicological data?

- Methodology : Due to the absence of published toxicity profiles (as noted in safety assessments of structurally related compounds), adhere to ALARA (As Low As Reasonably Achievable) principles. Conduct acute toxicity assays (e.g., OECD 423) in rodents, focusing on LD50 determination and histopathological evaluation of liver/kidney tissues. Use PPE (gloves, fume hoods) during synthesis to mitigate exposure risks .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

- Methodology : Employ Design of Experiments (DoE) to evaluate critical parameters:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 amine:carbonyl precursor).

- Response Surface Modeling : Identify optimal conditions (e.g., 90°C in DMF with 1:2.5 ratio) to maximize yield (>90%) and reduce byproducts like unreacted amine or over-alkylated derivatives. Monitor via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodology : Conduct meta-analysis of existing data (e.g., IC50 values for GABA receptor binding) using statistical tools (Cohen’s d for effect size, I² for heterogeneity). If inconsistencies arise (e.g., α-subunit selectivity varies by assay type), validate using orthogonal methods:

- In vitro : Radioligand binding (3H-muscimol displacement) vs. electrophysiology (patch-clamp on HEK293 cells expressing α1β2γ2 receptors).

- In silico : Molecular docking (AutoDock Vina) to compare binding poses with α1 vs. α5 subunits .

Q. How can researchers address regulatory challenges for novel derivatives of this compound?

- Methodology : Follow ICH M7 guidelines for mutagenicity assessment (Ames test, in vitro micronucleus assay). For EMA/FDA submissions, include:

特性

IUPAC Name |

5-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-7-6(3-5)10-8(11)12-7;/h1-3H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARINPZHIQKLUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。